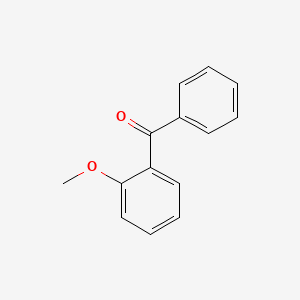

2-甲氧基二苯甲酮

描述

2-Methoxybenzophenone is a chemical compound that is part of the benzophenone family and contains a methoxy group attached to the benzene ring. It is structurally related to various compounds that are significant in fields such as pharmaceuticals, materials science, and organic chemistry due to their ability to absorb ultraviolet light and their potential use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 2-methoxybenzophenone derivatives can be achieved through various methods. One approach involves the Friedel-Crafts acylation reaction of 1,3-dimethoxybenzene with meta-nitrobenzoyl chloride, followed by catalytic hydrogenation to yield 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives . Another method includes the synthesis of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate . Additionally, 3-methoxalylchromones have been used as versatile reagents for the regioselective synthesis of functionalized 2,4'-dihydroxybenzophenones, which are potential UV-filters .

Molecular Structure Analysis

The molecular structure and conformational properties of 2-methoxyphenol, a related compound, have been studied using gas-phase electron diffraction and quantum chemical calculations. The most stable conformer possesses a planar structure with an intramolecular hydrogen bond between the phenolic hydrogen and methoxy oxygen . This intramolecular hydrogen bonding is a significant feature in the molecular structure analysis of methoxybenzophenones.

Chemical Reactions Analysis

2-Methoxybenzophenone and its derivatives undergo various chemical reactions. For instance, p-methoxyphenyl salicylate can undergo photochemical reactions to yield dihydroxy-methoxybenzophenones, which can further undergo transacylation and cyclization to form methoxyxanthones . The reaction of 3-methoxalylchromones with 1,3-bis-silyl enol ethers leads to the formation of functionalized dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzophenones are influenced by their molecular structure. For example, the presence of methoxy and hydroxy groups can lead to strong intermolecular and intramolecular hydrogen bonds, affecting their thermodynamic properties such as enthalpies of formation, vapor pressure, and sublimation enthalpies . The dielectric measurements of 2-hydroxy-4-methoxybenzophenone single crystals indicate an increase in dielectric and conductivity parameters with temperature . Additionally, the presence of hydrogen bonds can lead to spin-spin coupling between protons, as observed in 2,2'-dihydroxy-4-methoxybenzophenone .

科学研究应用

环境监测与分析

2-甲氧基二苯甲酮通常用作紫外线吸收剂,一直是环境研究的重点。Negreira 等人 (2009) 开发了一种方法来测定环境水样中的羟基化二苯甲酮紫外线吸收剂。他们采用固相萃取和液相色谱-串联质谱,揭示了水生环境中各种二苯甲酮衍生物的存在,尤其是在原废水样品中 (Negreira 等人,2009)。

安全和危害

When handling 2-Methoxybenzophenone, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . Dust formation should be avoided . It is not compatible with strong oxidizing agents .

作用机制

Target of Action

2-Methoxybenzophenone, also known as benzophenone-3, is primarily used as a UV filter in sunscreen cosmetic products . It is a derivative of benzophenone and is known to interact with UV light, absorbing harmful rays and preventing them from penetrating the skin .

Mode of Action

The mode of action of 2-Methoxybenzophenone involves the absorption of UV-B and UV-AII rays, limiting their penetration into human skin . This interaction with UV light is crucial in preventing skin damage caused by UV radiation.

Biochemical Pathways

It is metabolized into several metabolites, including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB), and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB), as well as their corresponding glucuronide and/or sulfate conjugates .

Pharmacokinetics

The pharmacokinetics of 2-Methoxybenzophenone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known to be percutaneously absorbed, metabolized, and finally excreted or bioaccumulated . .

Result of Action

The primary result of 2-Methoxybenzophenone’s action is the protection of skin from the harmful effects of UV radiation. By absorbing UV-B and UV-AII rays, the compound prevents these rays from penetrating the skin and causing damage . Additionally, it has been suggested that 2-Methoxybenzophenone may have an anti-hyperuricemic effect, potentially inhibiting xanthine oxidase (XOD) and affecting the regulation of organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9) .

生化分析

Biochemical Properties

2-Methoxybenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound undergoes metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites such as 2-hydroxy-4-methoxybenzophenone. These interactions are crucial for the compound’s detoxification and excretion from the body .

Cellular Effects

2-Methoxybenzophenone exerts several effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 2-Methoxybenzophenone can lead to DNA damage in certain cell types, such as mouse lymphoma cells. This damage is primarily due to the formation of reactive oxygen species (ROS) during the compound’s metabolism. Additionally, 2-Methoxybenzophenone has been found to exhibit estrogenic activity, which can impact hormone-responsive cells and tissues .

Molecular Mechanism

The molecular mechanism of 2-Methoxybenzophenone involves its interaction with various biomolecules at the molecular level. The compound binds to cytochrome P450 enzymes, leading to its metabolic activation. This activation results in the formation of hydroxylated metabolites, which can further interact with DNA and proteins, causing oxidative stress and DNA damage. The compound’s estrogenic activity is attributed to its ability to bind to estrogen receptors, thereby modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxybenzophenone change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to UV light. Long-term studies have shown that continuous exposure to 2-Methoxybenzophenone can lead to cumulative DNA damage and oxidative stress in cells. These effects are more pronounced in in vitro studies, where cells are directly exposed to the compound .

Dosage Effects in Animal Models

The effects of 2-Methoxybenzophenone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and is efficiently metabolized and excreted. At higher doses, 2-Methoxybenzophenone can cause significant toxic effects, including liver damage, endocrine disruption, and reproductive toxicity. These adverse effects are dose-dependent and are more severe with prolonged exposure .

Metabolic Pathways

2-Methoxybenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolic reactions, including hydroxylation and demethylation, leading to the formation of metabolites such as 2-hydroxy-4-methoxybenzophenone. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of 2-Methoxybenzophenone are crucial for its detoxification and elimination .

Transport and Distribution

The transport and distribution of 2-Methoxybenzophenone within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the skin and distributed to different tissues via the bloodstream. It can bind to plasma proteins, which facilitates its transport to target tissues. Within cells, 2-Methoxybenzophenone can accumulate in lipid-rich compartments, such as cell membranes and adipose tissue, due to its lipophilic nature .

Subcellular Localization

2-Methoxybenzophenone exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other metabolic enzymes. This localization is essential for its metabolic activation and subsequent effects on cellular processes. Additionally, 2-Methoxybenzophenone can be found in the nucleus, where it may interact with DNA and modulate gene expression .

属性

IUPAC Name |

(2-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUDNFYSFENAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180227 | |

| Record name | 2-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2553-04-0 | |

| Record name | 2-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YN2FZ8JC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Methoxybenzophenone in organic synthesis?

A1: 2-Methoxybenzophenone serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. [, , , ] For instance, it acts as a key precursor in the synthesis of xanthones, a class of oxygenated heterocycles with diverse biological activities. [] This synthetic utility stems from the reactivity of its carbonyl group and the presence of the methoxy substituent, allowing for various chemical transformations.

Q2: How is 2-Methoxybenzophenone employed in the synthesis of acridones?

A2: Research highlights the use of 2-Methoxybenzophenone derivatives, specifically 2-amino- or 2-acetamido-2′-methoxybenzophenones, in acridone synthesis. [] The process involves a base-catalyzed intramolecular cyclization reaction in the presence of sodium hydride. This reaction is particularly valuable due to its wide applicability in synthesizing a variety of substituted acridones, which are important heterocyclic compounds with potential biological applications.

Q3: Can you elaborate on the role of 2-Methoxybenzophenone in the synthesis of anthraquinones?

A3: Studies demonstrate the successful utilization of 2-cyanomethyl-2′-methoxybenzophenones for synthesizing anthraquinones, including naturally occurring compounds like emodin and physcion. [, ] This method relies on a base-catalyzed ring closure reaction and provides a high-yield route to these significant natural products. Anthraquinones are recognized for their diverse biological activities, making this synthetic strategy particularly valuable.

Q4: Are there any studies on the photochemical reactivity of 2-Methoxybenzophenone?

A4: Yes, research indicates that 2-Methoxybenzophenone can undergo photochemical demethylation. [] While specific details are limited in the provided abstract, this finding suggests potential applications in photochemistry and photocatalysis. Further investigation into the mechanism and potential applications of this photochemical transformation could be of significant interest.

Q5: How can zeolites be used in reactions involving 2-Methoxybenzophenone?

A5: Research showcases the effectiveness of zeolite Hβ as a catalyst in the Friedel-Crafts acylation reaction of anisole with benzoyl chloride to produce 4-methoxybenzophenone, an isomer of 2-Methoxybenzophenone. [] This method offers a more environmentally friendly alternative to traditional Lewis acid catalysts, highlighting the potential for zeolites in similar reactions involving 2-Methoxybenzophenone derivatives.

Q6: What are the potential applications of the compounds derived from 2-Methoxybenzophenone?

A6: Derivatives of 2-Methoxybenzophenone, particularly xanthones, exhibit promising biological activities. [] For instance, Garcinia multiflora-derived xanthones, synthesized using 2-Methoxybenzophenone as a precursor, have shown potential in brine shrimp lethality tests and DPPH antioxidant assays. [] These findings highlight the potential of these compounds for developing new pharmaceutical and therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)

![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)